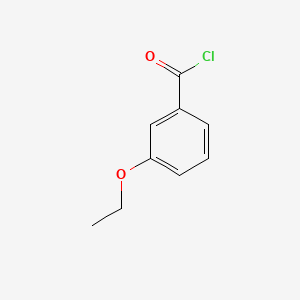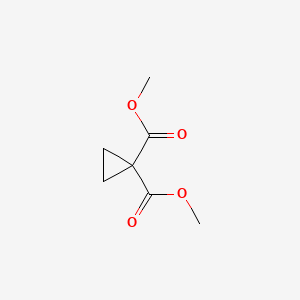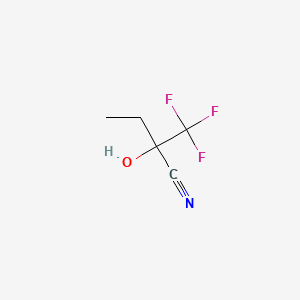
2,4,5-Trifluorobenzyl chloride
Overview
Description
2,4,5-Trifluorobenzyl chloride is an organic compound with the molecular formula C7H4ClF3. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its significant role in various chemical reactions and its applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of 2,4,5-Trifluorobenzyl chloride is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a target for the treatment of type 1 diabetes .
Mode of Action
This compound: acts as an inhibitor of DPP-4 . By inhibiting this enzyme, it decreases glucagon levels, which in turn helps to control blood sugar .
Biochemical Pathways
The inhibition of DPP-4 by This compound affects the glucose-insulin secretion pathway . This results in improved control of blood sugar, which is crucial in the management of type 1 diabetes .
Pharmacokinetics
In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), This compound is orally active, and approximately 79% of the dose is excreted in the urine . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the regulation of blood sugar levels . By inhibiting DPP-4 and decreasing glucagon levels, it helps to improve control of blood sugar, which is beneficial for individuals with type 1 diabetes .
Biochemical Analysis
Biochemical Properties
2,4,5-Trifluorobenzyl chloride plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase-4 (DPP-4). This enzyme is involved in the degradation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-4, this compound helps to prolong the action of incretin hormones, thereby enhancing insulin secretion and improving blood sugar control . Additionally, this compound interacts with various proteins and enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-4, this compound enhances the incretin effect, leading to increased insulin secretion and improved glucose uptake by cells . This compound also affects the expression of genes involved in glucose metabolism, thereby influencing cellular energy production and storage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of DPP-4. This enzyme inhibition prevents the degradation of incretin hormones, allowing them to exert their insulinotropic effects for a longer duration . The binding interactions between this compound and DPP-4 are crucial for its inhibitory action, leading to changes in enzyme activity and subsequent alterations in gene expression related to glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions and at low temperatures, ensuring its efficacy in biochemical assays . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained inhibition of DPP-4 and prolonged incretin hormone activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DPP-4 and improves blood sugar control without significant adverse effects . At higher doses, toxic effects such as severe skin burns and eye damage have been observed . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. By inhibiting DPP-4, this compound affects the levels of incretin hormones, which play a crucial role in regulating glucose homeostasis . The interaction of this compound with enzymes and cofactors in these pathways influences metabolic flux and metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues are essential for its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The precise localization of this compound within cells ensures its interaction with target enzymes and proteins, thereby modulating their activity and influencing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trifluorobenzyl chloride can be synthesized through the chlorination of 2,4,5-trifluorotoluene. The process involves the use of a chlorinating agent such as chlorine gas in the presence of a catalyst like azobisisobutyronitrile. The reaction is typically carried out at elevated temperatures around 110°C. After the reaction, the product is purified through distillation under reduced pressure .
Industrial Production Methods
In industrial settings, this compound is produced using 1,2,4-trifluorobenzene and paraformaldehyde in the presence of a chlorinating agent. This method is favored due to its economic and environmentally friendly nature, as well as its high yield and product purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorobenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: It can be reduced to form the corresponding benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols and carboxylic acids.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
2,4,5-Trifluorobenzyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and other biological processes.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorobenzoyl chloride
- 2,4,5-Trifluorotoluene
- 2,4,5-Trifluorobenzyl bromide
Uniqueness
2,4,5-Trifluorobenzyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. Its trifluoromethyl groups enhance its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
1-(chloromethyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPOOVDUVHJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380359 | |
| Record name | 2,4,5-Trifluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-71-1 | |
| Record name | 1-(Chloromethyl)-2,4,5-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243139-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluorobenzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)













